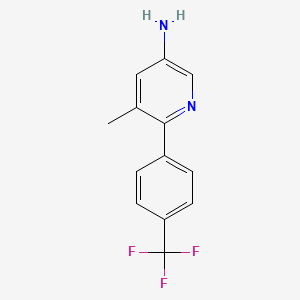

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Overview

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as Suzuki–Miyaura coupling , and the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis process for “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on various factors and may require specialized knowledge in organic chemistry.Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The exact molecular structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve exchanges between chlorine and fluorine atoms using trichloromethyl-pyridine . The exact chemical reactions that “this compound” can undergo would depend on its specific molecular structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure . The exact physical and chemical properties of “this compound” would need to be determined through laboratory analysis.Scientific Research Applications

Role in Analytical Chemistry and Toxicology

Research into similar compounds has highlighted their significance in analytical chemistry, especially concerning food safety. For instance, studies on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its formation and fate during food processing underscore the importance of understanding chemical reactions between amino acids and creatinine in the presence of carbohydrates and lipids. These insights are crucial for assessing food toxicants, especially in processed meats, where the Maillard reaction and lipid oxidation play pivotal roles (Zamora & Hidalgo, 2015). Similarly, the extensive study of PhIP's analysis in biological matrices, foodstuff, and beverages emphasizes the importance of detecting carcinogenic substances resulting from food processing and the role of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).

Contributions to Medicinal Chemistry

In medicinal chemistry, the exploration of heterocyclic compounds like pyridines and imidazoles for drug development is a significant area. The design and synthesis of selective inhibitors for targets like the p38 MAP kinase, which plays a crucial role in inflammatory processes, rely heavily on understanding the structural nuances of compounds similar to 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine (Scior et al., 2011). The development of hybrid catalysts for synthesizing bioavailable molecular scaffolds, as seen in the research on pyranopyrimidine cores, showcases the potential of incorporating such compounds into the synthesis pathways for pharmaceuticals (Parmar et al., 2023).

Environmental and Corrosion Studies

The study of quinoline derivatives for their anticorrosive properties offers a glimpse into the potential applications of related compounds in material science. These studies focus on how heterocyclic compounds can form stable complexes with metal surfaces, suggesting possible uses in preventing corrosion and enhancing material longevity (Verma et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , which suggests that this compound might interact with transition metals like palladium in a catalytic process .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , which is a key biochemical pathway in the synthesis of various organic compounds .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that this compound could have similar applications.

Action Environment

The trifluoromethyl group is known to enhance the environmental stability of pharmaceutical compounds .

Safety and Hazards

Future Directions

The future directions for research on similar compounds often involve the development of novel applications in the agrochemical and pharmaceutical industries . The future directions for research on “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on its specific properties and potential applications.

Properties

IUPAC Name |

5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVQXEAYAWANIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

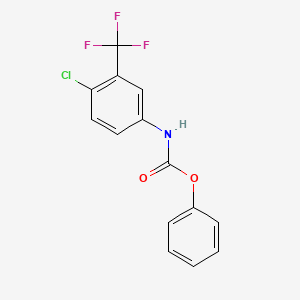

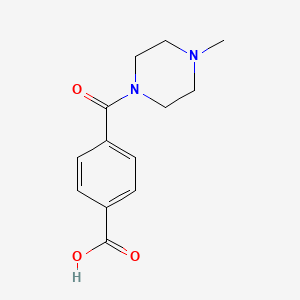

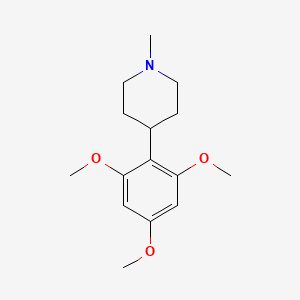

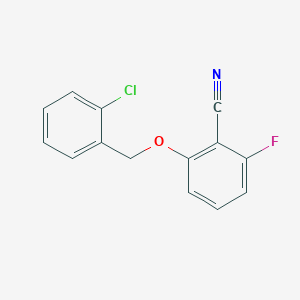

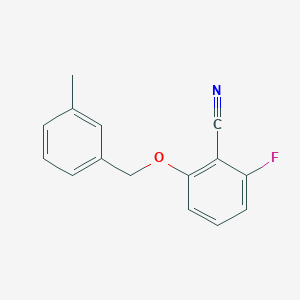

Synthesis routes and methods I

Procedure details

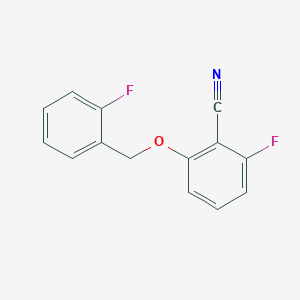

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

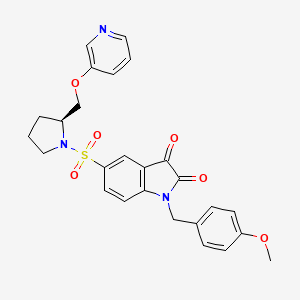

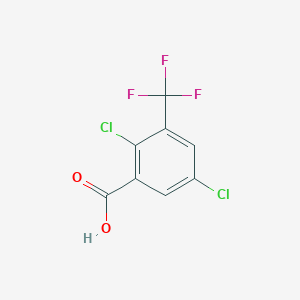

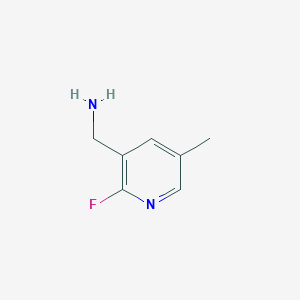

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)